molecular formula C12H14N4OS B14352632 [5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](2,5-dimethylphenyl)methanone CAS No. 90700-37-1

[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](2,5-dimethylphenyl)methanone

Cat. No.: B14352632
CAS No.: 90700-37-1
M. Wt: 262.33 g/mol
InChI Key: ZBOVESJLXVGVKY-UHFFFAOYSA-N
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Description

5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the triazole ring and the methylsulfanyl group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound, followed by further functionalization to introduce the amino and methylsulfanyl groups. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups at the amino position .

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for further investigation in drug discovery .

Industry

In the industrial sector, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and the amino group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and heterocyclic compounds with similar functional groups. Examples include:

Uniqueness

The uniqueness of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone lies in its specific combination of functional groups and the resulting chemical properties.

Properties

90700-37-1

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

(5-amino-3-methylsulfanyl-1,2,4-triazol-1-yl)-(2,5-dimethylphenyl)methanone

InChI

InChI=1S/C12H14N4OS/c1-7-4-5-8(2)9(6-7)10(17)16-11(13)14-12(15-16)18-3/h4-6H,1-3H3,(H2,13,14,15)

InChI Key

ZBOVESJLXVGVKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2C(=NC(=N2)SC)N

Origin of Product

United States

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